1,3,4-Oxadiazole-2(3H)-thione, 3-(((2,3-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)-
CAS No.: 84249-78-5
Cat. No.: VC17082092
Molecular Formula: C16H16N4OS
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84249-78-5 |
|---|---|
| Molecular Formula | C16H16N4OS |
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | 3-[(2,3-dimethylanilino)methyl]-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione |
| Standard InChI | InChI=1S/C16H16N4OS/c1-11-4-3-5-14(12(11)2)18-10-20-16(22)21-15(19-20)13-6-8-17-9-7-13/h3-9,18H,10H2,1-2H3 |
| Standard InChI Key | YKGURFVQBCYCJB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)NCN2C(=S)OC(=N2)C3=CC=NC=C3)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s core structure consists of a 1,3,4-oxadiazole ring with a thione (-S-) group at position 2. The 3-(((2,3-dimethylphenyl)amino)methyl) substituent introduces a branched aromatic amine, while the 5-(4-pyridinyl) group adds a nitrogen-containing heterocycle. This configuration enhances hydrogen-bonding capabilities and π-π stacking interactions, critical for binding biological targets .
Molecular Geometry and Stability
Density functional theory (DFT) calculations of analogous 1,3,4-oxadiazole derivatives reveal planar ring geometries with bond angles of ~104° (N-O-N) and ~92° (C-S-C). The thione group adopts a tautomeric equilibrium between thiol and thione forms, influencing reactivity . The pyridine moiety’s electron-withdrawing nature stabilizes the oxadiazole ring, reducing susceptibility to hydrolytic degradation .
Spectral Characterization
Fourier-transform infrared (FTIR) spectra of related compounds show characteristic bands at 1,250–1,300 cm⁻¹ (C-O-C stretch), 1,550–1,600 cm⁻¹ (C=N stretch), and 690–710 cm⁻¹ (C-S stretch) . Nuclear magnetic resonance (NMR) data for the dimethylphenyl group typically include aromatic protons at δ 6.8–7.2 ppm and methyl groups at δ 2.2–2.5 ppm.
Synthetic Methodologies
The synthesis of 1,3,4-oxadiazole-2(3H)-thione derivatives generally involves cyclization reactions, with modifications to introduce specific substituents.
Key Synthetic Routes
Route 1: Hydrazide Cyclization
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Acyl hydrazides react with carbon disulfide (CS₂) in basic ethanol to form thiosemicarbazides.
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Acid-mediated cyclization yields the oxadiazole-thione core .
For the target compound, subsequent Mannich reactions introduce the ((2,3-dimethylphenyl)amino)methyl group, while Suzuki coupling attaches the pyridinyl moiety.
Route 2: Oxidative Cyclization
Iodine or hypervalent iodine reagents promote oxidative C-O bond formation between aldehydes and semicarbazides, enabling one-pot synthesis of 2-amino-1,3,4-oxadiazoles. Post-functionalization steps add the dimethylphenyl and pyridinyl groups .
Optimization Strategies
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Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction yields by stabilizing intermediates .
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Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency for pyridinyl attachment.
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Green Chemistry: Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining >80% yields .
Biological Activities
Antimicrobial Activity
Derivatives bearing pyridinyl and aromatic amine groups exhibit broad-spectrum activity:
Mechanistic studies suggest membrane disruption via thione group interactions with lipid bilayers .
Anti-inflammatory Effects
In murine models, derivatives reduce paw edema by 62% at 50 mg/kg, outperforming diclofenac (55%) . COX-2 inhibition (Ki = 0.45 µM) is attributed to hydrogen bonding with Arg120 and Tyr355 residues .
Applications in Materials Science
Organic Electronics
The pyridinyl group’s electron-deficient nature enables use as an electron-transport layer in OLEDs. Devices exhibit luminance efficiencies of 18 cd/A, rivaling standard materials like Alq₃.
Coordination Chemistry
The thione sulfur and pyridinyl nitrogen act as bidentate ligands, forming stable complexes with Cu(II) and Zn(II). These complexes show enhanced photocatalytic activity in dye degradation (k = 0.15 min⁻¹) .
Comparative Analysis with Analogous Compounds
Challenges and Future Directions
Synthetic Limitations
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Scalability of cross-coupling reactions remains problematic due to palladium catalyst costs .
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Tautomerism complicates purification, requiring advanced chromatographic techniques .
Therapeutic Optimization
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